4-Ethyl-6-methoxy-quinoline
Description
4-Ethyl-6-methoxy-quinoline is a quinoline derivative featuring an ethyl group at the 4-position and a methoxy group at the 6-position of the heterocyclic ring. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The ethyl and methoxy substituents in this compound likely influence its physicochemical properties, such as lipophilicity (LogP) and solubility, which are critical for bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-6-7-13-12-5-4-10(14-2)8-11(9)12/h4-8H,3H2,1-2H3 |
InChI Key |
KJMOZKCVLGUQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-Ethyl-6-methoxy-quinoline with key analogs:
*Calculated using atomic masses from standard tables.
Key Observations:
- Lipophilicity: The ethyl group at position 4 in this compound likely increases LogP compared to 6-Methoxyquinoline (LogP ~3.29 for 4-Chloro-2-ethoxy-quinoline), enhancing membrane permeability.
- Thermal Stability: Chloro-substituted quinolines (e.g., 4-Chloro-6-methoxyquinoline) exhibit higher melting points (>400 K) due to stronger intermolecular interactions, whereas alkyl/alkoxy derivatives (e.g., 6-Methoxyquinoline) have lower melting points (18–20°C).
- Biological Activity: Amino and aryl substituents (e.g., compound 4k) enhance anticancer activity, while methoxy groups are associated with P-glycoprotein inhibition.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Ethyl-6-methoxy-quinoline?
- Methodology :
- Step 1 : Start with a quinoline precursor (e.g., 4-chloro-6-methoxyquinoline). Substitute the chloro group with an ethyl moiety via alkylation using ethyl Grignard reagents or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethyl boronic acid derivatives) .
- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst). For example, use tetrahydrofuran (THF) at 80°C with Pd(PPh₃)₄ for cross-coupling .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using NMR and mass spectrometry .
Q. How is the structure of this compound confirmed in synthetic studies?
- Methodology :
- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve ethyl and methoxy group positions .
- Spectroscopy :
- ¹H NMR : Ethyl group signals appear as a triplet (CH₂, δ ~1.3 ppm) and quartet (CH₃, δ ~2.6 ppm). Methoxy protons resonate as a singlet (δ ~3.9 ppm) .
- MS : Molecular ion peak at m/z 217.3 (C₁₂H₁₃NO) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, solvent polarity, temperature). For example, screen Pd catalysts (e.g., PdCl₂(dcpf)) in dioxane with K₃PO₄ as base .
- In-line monitoring : Employ HPLC or GC-MS to track intermediate formation and minimize side reactions (e.g., over-alkylation) .
- Table : Example optimization parameters from analogous syntheses:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher yield at 80°C |
| Solvent | 1,4-Dioxane | Enhances Pd catalyst activity |
| Base | K₃PO₄ | Reduces byproduct formation |
| References: |
Q. What strategies resolve contradictory biological activity data among this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. methyl, methoxy vs. ethoxy) and assay against target proteins (e.g., kinase inhibitors). Use molecular docking to predict binding modes .
- Purity validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
- Dose-response studies : Test derivatives across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values and validate reproducibility .
Q. How to analyze substituent effects on the quinoline core’s electronic properties?
- Methodology :
- Computational chemistry : Perform DFT calculations (B3LYP/6-31G*) to map electron density (e.g., methoxy as electron-donating, ethyl as weakly donating) .
- UV-Vis spectroscopy : Compare λₘₐₓ shifts in polar vs. nonpolar solvents to assess substituent-induced electronic transitions .
Methodological Case Studies
Designing experiments to assess the ethyl group’s role in biological activity
- Protocol :
- Synthetic analogs : Prepare 4-methyl, 4-ethyl, and 4-propyl derivatives of 6-methoxyquinoline .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values to quantify alkyl chain length effects .
- Statistical analysis : Use ANOVA to confirm significance (p < 0.05) between groups .
Addressing solubility challenges in biological assays
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
